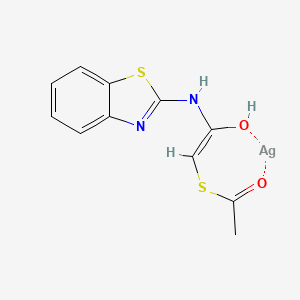
Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Xylyl 2,6-xylyl disulfide is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative of xylyl, which is a dimethylbenzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-xylyl 2,6-xylyl disulfide can be achieved through several methods. One common method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is scalable and allows for the preparation of symmetrical disulfides from primary, secondary, allylic, and benzylic halides.
Industrial Production Methods
In industrial settings, the production of disulfides often involves the oxidation of thiols. Thiols, which are intermediates in the synthesis of disulfides, can be prepared from their corresponding alkyl halides. The oxidation process typically employs reagents such as sulfur monochloride (S2Cl2), tetrathiomolybdate, or tetrathiotungstate complexes .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Xylyl 2,6-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2,5-Xylyl 2,6-xylyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,5-xylyl 2,6-xylyl disulfide involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation of thiols and other reactive sulfur species. These reactive species can interact with proteins and enzymes, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethylphenyl disulfide
- 2,6-Dimethylphenyl disulfide
- Diphenyl disulfide
Uniqueness
2,5-Xylyl 2,6-xylyl disulfide is unique due to the presence of two xylyl groups, which provide distinct steric and electronic properties.
Propiedades
Número CAS |
65104-31-6 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-12(2)15(10-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3 |
Clave InChI |
SVSLLOZMPLCVED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)SSC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)

![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)





![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)
